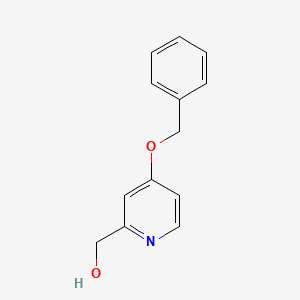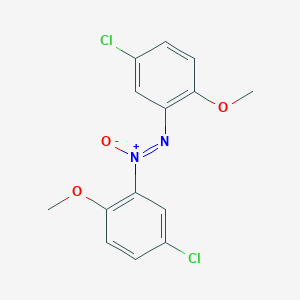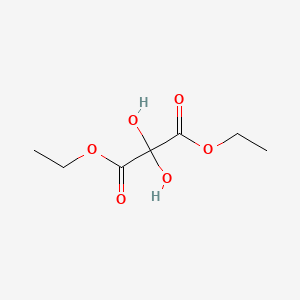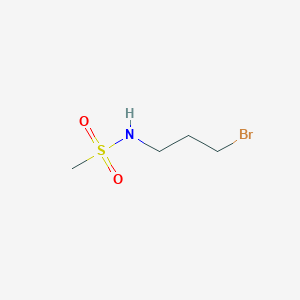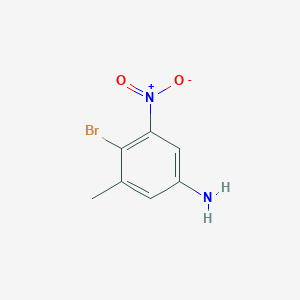![molecular formula C14H14N4O B3275908 (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone CAS No. 63153-56-0](/img/structure/B3275908.png)
(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplysinopsin is a tryptophan-derived marine natural product that was first isolated from the marine sponge Thorecta aplysinopsis . It has since been found in various marine organisms, including sponges, stony corals, sea anemones, and nudibranchs . Aplysinopsin and its derivatives are known for their diverse biological activities, including antimalarial, antimicrobial, monoamine oxidase inhibition, antidepressant, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aplysinopsin typically involves the condensation of 3-formylindole with a five-membered ring imidazolidinone . This reaction can be carried out by fusion or boiling in acetic acid in the presence of sodium acetate or piperidine . Another approach involves the reaction of indole derivatives with oxalyl chloride followed by the reaction with alkyl or arylamines .
Industrial Production Methods: While specific industrial production methods for aplysinopsin are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The key to industrial production would be optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Aplysinopsin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize aplysinopsin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of aplysinopsin.
Scientific Research Applications
Aplysinopsin has a wide range of scientific research applications:
Mechanism of Action
Aplysinopsin exerts its effects through various molecular targets and pathways. For example, its antitumor activity is mediated by the inhibition of the anti-apoptotic protein BCL2, leading to the activation of BAX and Caspase 3, which induce apoptosis . Additionally, aplysinopsin acts as a monoamine oxidase inhibitor, which contributes to its antidepressant effects . Its antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
Aplysinopsin is unique among marine natural products due to its diverse biological activities and structural features. Similar compounds include other tryptophan-derived marine natural products such as:
Indole alkaloids: These compounds share a similar indole structure and exhibit various biological activities.
Brominated derivatives: Aplysinopsin and its brominated derivatives differ in the bromination pattern of the indole ring, which can affect their biological activities.
Aplysinopsin analogs: These analogs vary in the structure of the C ring, the presence and configuration of the C-8-C-1′ double bond, and the oxidation state of the 2-aminoimidazoline fragment.
Properties
CAS No. |
63153-56-0 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-imino-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethylimidazol-4-ol |
InChI |
InChI=1S/C14H14N4O/c1-17-12(13(19)18(2)14(17)15)7-9-8-16-11-6-4-3-5-10(9)11/h3-8,15,19H,1-2H3/b9-7+,15-14? |
InChI Key |
CYKDGQFRORUDQP-YHUDWFPJSA-N |
SMILES |
CN1C(=C(N(C1=N)C)O)C=C2C=NC3=CC=CC=C32 |
Isomeric SMILES |
CN1C(=C(N(C1=N)C)O)/C=C/2\C=NC3=CC=CC=C32 |
Canonical SMILES |
CN1C(=C(N(C1=N)C)O)C=C2C=NC3=CC=CC=C32 |
Synonyms |
aplysinopsin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




